3-Methyl-1-(piperidin-4-yl)urea
Description
3-Methyl-1-(piperidin-4-yl)urea is a small-molecule urea derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a urea moiety at the 1-position (). Its hydrochloride salt is commercially available, reflecting its utility in synthetic workflows ().
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methyl-3-piperidin-4-ylurea |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)10-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H2,8,10,11) |
InChI Key |
NGWNLUZOEYRHAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCNCC1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Methyl-1-(piperidin-4-yl)urea is , with a molecular weight of approximately 144.22 g/mol. The compound features a piperidine ring, which is known for its biological activity, and a urea functional group that enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has been studied extensively for its potential as a pharmaceutical agent, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides, which play crucial roles in various physiological processes including inflammation and blood pressure regulation. By inhibiting sEH, the compound may offer therapeutic benefits in conditions such as hypertension and inflammatory diseases .
Case Study: Antihypertensive Effects
Research has demonstrated that compounds similar to this compound can significantly reduce blood pressure in animal models. For instance, a study involving oral administration of sEH inhibitors showed substantial improvements in pharmacokinetic parameters, indicating their potential for developing antihypertensive therapies .
Biological Research
The compound serves as a valuable tool in biological assays aimed at understanding cellular processes. Its ability to modulate enzyme activity makes it suitable for investigating pathways related to inflammation and pain management.
Example Application: Inflammation Modulation
In vitro studies have shown that this compound can effectively reduce inflammatory markers in cell cultures, suggesting its role as an anti-inflammatory agent .
Chemical Biology
In chemical biology, this compound is utilized to explore the mechanisms of action of various biological targets. It can act as a probe to study the effects of sEH inhibition on cellular signaling pathways.
Research Insight: Mechanistic Studies
Studies have indicated that inhibiting sEH with compounds like this compound leads to altered signaling pathways associated with vascular function and inflammation, providing insights into potential therapeutic strategies for cardiovascular diseases .
Industrial Applications
Beyond medicinal uses, this compound is also being investigated for its potential in industrial applications, particularly in the synthesis of other valuable chemical intermediates. Its reactivity due to the urea moiety allows it to participate in various chemical reactions essential for producing pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Development of sEH inhibitors for hypertension treatment | Demonstrated blood pressure reduction in animal models |
| Biological Research | Modulation of inflammatory responses | Reduced inflammatory markers in cell cultures |
| Chemical Biology | Probing mechanisms of action related to sEH | Altered cellular signaling pathways observed |
| Industrial Applications | Synthesis of chemical intermediates | Valuable for pharmaceutical and agrochemical production |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Urea Derivatives
Structural Analogues with Piperidine-Urea Scaffolds
The piperidine-urea scaffold is a common motif in bioactive compounds. Below is a comparative analysis of structurally similar derivatives:
Key Observations :
Pharmacological and Biochemical Profiles
Target Engagement
- 1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea : Demonstrated affinity for CNS targets due to adamantane’s rigid hydrophobic scaffold, which mimics natural ligands in neurotransmitter systems ().
- 4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide : Exhibited antimicrobial activity, likely due to thiourea’s metal-chelating properties ().
Selectivity and Off-Target Effects
- Urea derivatives with aromatic substituents (e.g., biphenyl in ) show higher selectivity for enzymes like glucokinase, while simpler analogs may interact with off-target GPCRs or ion channels.
Q & A
Q. What are the standard synthetic methodologies for 3-Methyl-1-(piperidin-4-yl)urea and its analogs?
- Methodological Answer : The synthesis typically involves coupling a piperidin-4-yl amine with an isocyanate derivative. For example, in a general procedure ( ), arylisocyanates react with aniline derivatives in THF at room temperature, followed by flash chromatography for purification. A related compound, 1-phenyl-3-(piperidin-4-yl)urea, was synthesized via reductive amination using sodium triacetoxyborohydride and purified via gradient methanol/ethyl acetate chromatography . Key steps include:
- Reagents : Arylisocyanates, THF, hexanes/ethyl acetate for chromatography.
- Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 0.2 mmol scale in ).
Table 1 : Example Reaction Conditions from Literature
| Starting Material | Solvent | Purification Method | Yield Range | Reference |
|---|---|---|---|---|
| Arylisocyanate + aniline | THF | Flash chromatography | 50–86% |
Q. How is purity and structural integrity validated for this compound in research settings?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., δ 11.33 ppm for urea NH in ) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ observed at 551.2880 vs. calculated 551.2887) .
- Chromatography : HPLC or TLC for purity assessment pre- and post-purification.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting chemokine receptors?
- Methodological Answer : SAR studies involve systematic modification of substituents on the urea core and piperidine ring. For example:
- Variation of Aromatic Substituents : Replace methyl groups with electron-withdrawing/donating groups (e.g., chloro, methoxy) to assess receptor binding ().
- Biological Assays : Use in vitro models (e.g., chemotaxis assays for inflammatory response) to measure IC values. Piperidin-4-yl urea derivatives in showed activity as chemokine receptor inhibitors, suggesting similar frameworks for testing .
Table 2 : Hypothetical SAR Data for Analogs
| Derivative | R-Group | IC (nM) | Activity Trend |
|---|---|---|---|
| 3-Methyl | -CH | 120 | Baseline |
| 3-Chloro | -Cl | 45 | Enhanced |
Q. What experimental strategies address contradictions in biological activity data for urea-piperidine derivatives?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For instance, used DMSO-d6 for NMR consistency, reducing solvent effects .
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature). Urea derivatives in with thieno-pyrrol groups showed sensitivity to aqueous environments, necessitating stability studies .
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition + cell-based readouts) to confirm activity.
Q. Which advanced techniques elucidate the solid-state conformation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and hydrogen-bonding networks. utilized crystallographic fragment screening to analyze FAD-dependent oxidoreductase inhibitors, a method applicable to urea derivatives .
- Dynamic NMR : Study rotational barriers of the urea moiety to assess conformational flexibility.
- Computational Modeling : Density Functional Theory (DFT) to predict energetically favorable conformers.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
